Chymase-IN-1 -

Chymase-IN-1

Catalog Number: EVT-1656941
CAS Number:
Molecular Formula: C20H15ClNO4PS
Molecular Weight: 431.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Chymase-IN-1 is a selective inhibitor of chymase, a serine protease predominantly found in mast cells. This compound has gained attention due to its potential therapeutic applications, particularly in cardiovascular diseases, where chymase plays a critical role in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Chymase-IN-1 is classified as a small molecule inhibitor, specifically designed to target the enzymatic activity of chymase without affecting other serine proteases.

Source and Classification

Chymase-IN-1 is synthesized through chemical methods involving solid-phase peptide synthesis and high-performance liquid chromatography purification techniques. It falls under the category of pharmacological agents that modulate enzyme activity, particularly those involved in the renin-angiotensin system. The compound's classification as a chymase inhibitor highlights its role in potentially managing conditions like hypertension and heart failure by inhibiting the enzymatic activity that leads to increased blood pressure.

Synthesis Analysis

Methods and Technical Details

The synthesis of Chymase-IN-1 typically involves:

  1. Solid-Phase Peptide Synthesis: Utilizing standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the desired peptide sequences are assembled on a solid support.
  2. Deprotection and Cleavage: After synthesis, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid, phenol, water, and triisopropylsilane.
  3. Purification: The crude product is purified via reverse-phase high-performance liquid chromatography, ensuring over 95% purity as confirmed by analytical methods.
  4. Characterization: The final compound is characterized using high-resolution electrospray ionization mass spectrometry to confirm its molecular weight and structure .
Molecular Structure Analysis

Structure and Data

Chymase-IN-1's molecular structure features a specific arrangement of amino acids that allows it to fit into the active site of chymase effectively. The structure includes:

  • Catalytic Triad: The active site consists of serine, histidine, and aspartate residues that facilitate substrate binding and catalysis.
  • Binding Affinity: The inhibitor's design ensures high binding affinity for chymase, effectively blocking its active site.

Molecular modeling studies indicate that Chymase-IN-1 adopts a conformation that mimics the natural substrate of chymase, thereby enhancing its inhibitory potency.

Chemical Reactions Analysis

Reactions and Technical Details

Chymase-IN-1 functions through competitive inhibition of chymase. Key details include:

  • Inhibition Mechanism: The compound binds reversibly to the active site of chymase, preventing substrate access and subsequent cleavage.
  • Substrate Specificity: Chymase-IN-1 shows selectivity towards chymase over other serine proteases due to structural differences in their active sites.

Experimental assays have demonstrated that Chymase-IN-1 significantly reduces the conversion rate of angiotensin I to angiotensin II in vitro, confirming its efficacy as an inhibitor .

Mechanism of Action

Process and Data

The mechanism by which Chymase-IN-1 exerts its effects involves:

  1. Binding to Chymase: Upon administration, Chymase-IN-1 binds to the active site of chymase.
  2. Inhibition of Angiotensin II Production: This binding prevents the cleavage of angiotensin I into angiotensin II, thereby reducing vasoconstriction and lowering blood pressure.
  3. Impact on Inflammatory Pathways: By inhibiting chymase, Chymase-IN-1 may also modulate inflammatory responses mediated by mast cells .

Studies indicate that this inhibition can lead to improved outcomes in models of hypertension and related cardiovascular conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chymase-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da.
  • Solubility: Soluble in dimethyl sulfoxide and aqueous buffers at physiological pH.
  • Stability: Stable under physiological conditions with a half-life conducive for therapeutic applications.

These properties make it suitable for both in vitro studies and potential clinical applications.

Applications

Scientific Uses

Chymase-IN-1 has several promising applications in scientific research and medicine:

  • Hypertension Treatment: As an antihypertensive agent by inhibiting the production of angiotensin II.
  • Cardiovascular Research: Investigating the role of mast cell-derived chymase in cardiac remodeling and inflammation.
  • Drug Development: Serving as a lead compound for developing more potent chymase inhibitors with fewer side effects.

Research continues to explore its full therapeutic potential across various disease models, particularly those involving cardiovascular dysfunctions .

Molecular Mechanisms of Chymase Modulation

Biochemical Pathways of Chymase-Mediated Angiotensin II Generation

Chymase catalyzes the hydrolysis of the Phe⁸-His⁹ bond in angiotensin I (Ang I) to produce angiotensin II (Ang II) with exceptional catalytic efficiency. Unlike angiotensin-converting enzyme (ACE), which exhibits broader substrate specificity, chymase demonstrates >20-fold higher specificity for Ang I conversion in human tissues [1] [8]. Structural analyses reveal that residue K40 in human chymase is critical for substrate orientation and cleavage efficiency. Molecular dynamics simulations show that K40 stabilizes Ang I through electrostatic interactions, with mutation of this residue (K40A) significantly reducing hydrolysis at the F8 position while increasing cleavage at alternative sites like Tyr⁴ [1].

This enzymatic pathway operates optimally at pH 7.0–9.0 and remains functionally intact even when ACE is pharmacologically inhibited, explaining the "ACE escape" phenomenon observed in cardiovascular therapeutics [6] [8]. Tissue-specific studies confirm that >75% of cardiac Ang II generation in humans originates from chymase-dependent pathways rather than ACE [6] [8]. The biochemical kinetics of this reaction are summarized below:

Table 1: Kinetic Parameters of Angiotensin II-Generating Enzymes

EnzymeCatalytic Efficiency (kcat/Km)pH OptimumInhibition by ACEi
Chymase4.9 × 10⁶ M⁻¹s⁻¹7.0–9.0Resistant
ACE2.1 × 10⁵ M⁻¹s⁻¹6.5–7.5Sensitive

Data compiled from [1] [6] [8]

Chymase-Dependent Extracellular Matrix Remodeling in Fibrotic Pathologies

Chymase directly degrades key matrix components and activates latent proteolytic cascades involved in fibrogenesis. Experimental studies using primary human small airway epithelial cells demonstrate that chymase:

  • Degrades fibronectin within 60 minutes of exposure, disrupting cell-matrix adhesion complexes [3]
  • Suppresses matrix metalloproteinase (MMP)-9 expression at transcriptional and translational levels, reducing ECM turnover capacity by >50% [3] [6]
  • Activates transforming growth factor-β (TGF-β) through proteolytic cleavage of its latent complex, initiating SMAD-dependent collagen synthesis [6] [8]

In pulmonary fibrosis models, chymase-mediated TGF-β activation increases collagen deposition by fibroblasts by 3.5-fold compared to controls [8]. Paradoxically, chymase also exhibits anti-fibrotic activity through MMP-2/9 activation and direct degradation of collagen fragments in dermal tissues. This functional duality is context-dependent, with pH, protease concentration, and tissue microenvironment determining net matrix effects [8].

Table 2: Chymase Substrates in ECM Remodeling

SubstrateBiological ConsequencePathological Association
FibronectinDisrupts cell adhesionImpaired epithelial barrier (asthma, Crohn's)
Pro-MMP-9Enhanced activationAtherosclerotic plaque destabilization
Latent TGF-βMyofibroblast activationCardiac/kidney fibrosis
Procollagen IαAltered fibrillogenesisKeloid formation

Data from [3] [6] [8]

Proinflammatory Signaling Cascades Activated by Chymase Proteolytic Activity

Chymase amplifies inflammation through cytokine processing, chemokine modification, and receptor activation:

  • Interleukin-1β maturation: Chymase cleaves pro-IL-1β at Phe²⁶⁷ and Tyr¹¹³, generating bioactive IL-1β independently of inflammasomes. In vascular smooth muscle cells, this pathway increases IL-1β bioactivity by 8-fold compared to controls [8] [10]
  • Chemokine modulation: Chymase truncates monocyte chemoattractant protein-1 (MCP-1) and IL-8, enhancing their chemotactic potency for neutrophils and monocytes by 60–80% [5] [8]
  • Stem cell factor (SCF) activation: Chymase-processed SCF increases mast cell chemotaxis by 3.2-fold, establishing a feed-forward inflammatory loop [8]
  • Proteinase-activated receptor-2 (PAR-2) cleavage: Generates tethered ligand sequences that trigger G-protein signaling, elevating intracellular calcium flux and NF-κB activation [4] [6]

During SARS-CoV-2 infection, chymase secretion from mast cells increases 4.3-fold in response to spike protein stimulation, amplifying IL-1β and tryptase release. This establishes a proteolytic-inflammatory axis that exacerbates tissue damage in COVID-19 [10].

Mast Cell-Dependent vs. Mast Cell-Independent Chymase Functions

While mast cells represent the primary chymase reservoir (storing 0.5–25 pg/enzyme/cell), non-mast cell sources significantly contribute to pathophysiological chymase pools:

Mast Cell-Dependent Functions

  • Connective tissue mast cells (MCTC): Express chymase constitutively (>90% of cellular protein content) stored in complex with serglycin proteoglycan at pH 5.5. Upon degranulation, chymase activates within minutes at physiological pH [5] [7]
  • Anaphylaxis response: IgE-mediated mast cell degranulation rapidly releases preformed chymase, increasing plasma levels by 40–100 ng/mL within 5 minutes [4] [9]

Mast Cell-Independent Functions

  • Intracellular chymase: Cardiomyocytes and vascular smooth muscle cells express functional intracellular chymase (detected via immunogold electron microscopy). This pool contributes to mitochondrial Ang II production, regulating reactive oxygen species generation without extracellular secretion [8]
  • Fibroblast-derived chymase: Cardiac fibroblasts increase chymase expression 7-fold under mechanical strain, promoting autocrine TGF-β activation and collagen synthesis [8]
  • Endothelial chymase: Vascular endothelium synthesizes chymase during atherosclerosis, localized to Weibel-Palade bodies and released via IL-33 stimulation [8] [10]

Transgenic mouse models clarify these distinctions: MCP-4 (mouse chymase homolog) deletion reduces atherosclerosis by 70% in mast cell-deficient mice, confirming non-mast cell chymase sources significantly contribute to disease [8].

Properties

Product Name

Chymase-IN-1

IUPAC Name

[1-(5-chloro-1-benzothiophen-3-yl)-2-(naphthalen-2-ylamino)-2-oxoethyl]phosphonic acid

Molecular Formula

C20H15ClNO4PS

Molecular Weight

431.8 g/mol

InChI

InChI=1S/C20H15ClNO4PS/c21-14-6-8-18-16(10-14)17(11-28-18)19(27(24,25)26)20(23)22-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,19H,(H,22,23)(H2,24,25,26)

InChI Key

HUJXISJLAPAFBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CSC4=C3C=C(C=C4)Cl)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.